molecular formula C12H15NO2 B2729904 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 2319786-94-0

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B2729904
CAS RN: 2319786-94-0
M. Wt: 205.257
InChI Key: XYIRWAHCIFCQPO-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a chemical compound . It is a derivative of tetrahydroquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

Tetrahydroquinoline derivatives have been synthesized through various methods. One of the common methods is the Pictet-Spengler reaction . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Chemical Reactions Analysis

Tetrahydroquinoline derivatives have been involved in various chemical reactions. One of the notable reactions is the C(1)-functionalization of tetrahydroquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Metal Chelation and Alzheimer’s Disease

Clioquinol, a metal chelator, has been studied for its potential in preventing copper oxidation in β-amyloid fibrils associated with Alzheimer’s disease . Given the structural similarities between clioquinol and 1,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, further exploration of its metal-chelating properties could be valuable.

Future Directions

Tetrahydroquinoline derivatives have garnered significant attention in the scientific community due to their broad range of applications . They have broad applications in asymmetric catalysis as chiral scaffolds . Therefore, various new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives are on the rise .

properties

IUPAC Name

1,4-dimethyl-3,4-dihydro-2H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-6-13(2)11-4-3-9(12(14)15)7-10(8)11/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIRWAHCIFCQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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